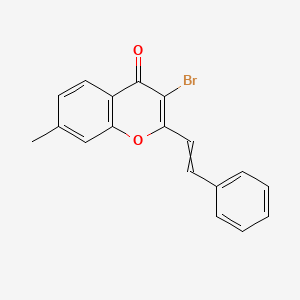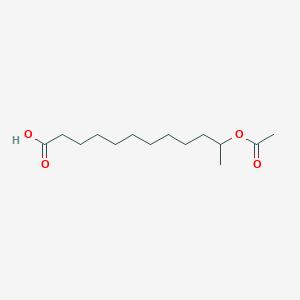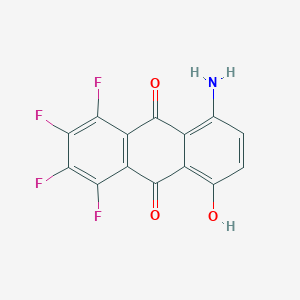
Benzyl 2-ethoxyazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-ethoxyazepane-1-carboxylate is an organic compound that belongs to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, and the benzyl group attached to the nitrogen atom adds to the compound’s complexity and potential reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethoxyazepane-1-carboxylate typically involves the reaction of benzylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate benzyl 2-ethoxyazepane. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base to yield the final product.
-
Step 1: Formation of Benzyl 2-ethoxyazepane
Reactants: Benzylamine, Ethyl 2-bromoacetate
Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{BrCH}_2\text{COOEt} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} ]
-
Step 2: Carboxylation
Reactants: Benzyl 2-ethoxyazepane, Carbon dioxide
Conditions: Basic conditions (e.g., sodium hydroxide)
Reaction: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEt} + \text{CO}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{COOEtCOOH} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-ethoxyazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, Nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Amines, Alcohols
Substitution: Various substituted azepane derivatives
Aplicaciones Científicas De Investigación
Benzyl 2-ethoxyazepane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzyl 2-ethoxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The azepane ring can interact with enzymes and receptors, modulating their activity. The carboxylate group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-methoxyazepane-1-carboxylate
- Benzyl 2-ethoxyhexane-1-carboxylate
- Benzyl 2-ethoxyazepane-1-sulfonate
Uniqueness
Benzyl 2-ethoxyazepane-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. The combination of the benzyl and azepane moieties enhances its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
106412-46-8 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
benzyl 2-ethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15-11-7-4-8-12-17(15)16(18)20-13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 |
Clave InChI |
XWXFRHYBEDHRRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCCCCN1C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


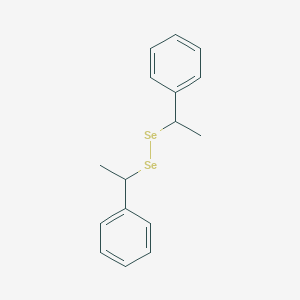

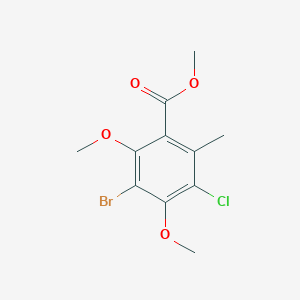

![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)

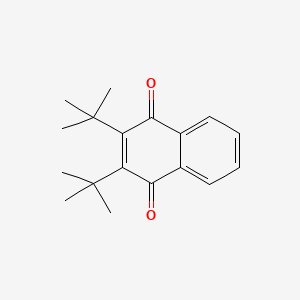
![1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)](/img/structure/B14324315.png)


